2,3,3,4,4-Pentamethylpentan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5857-70-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
InChI Key |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C(C)(C)O |
Origin of Product |
United States |
Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 2,3,3,4,4 Pentamethylpentan 2 Ol
Acid-Catalyzed Dehydration and Elimination Reactions (E1/E2 Competition)
The acid-catalyzed dehydration of 2,3,3,4,4-pentamethylpentan-2-ol is a classic example of an elimination reaction that can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. numberanalytics.combyjus.com The choice between these pathways is influenced by factors such as the strength of the base and the solvent polarity. libretexts.orglibretexts.org In the presence of a strong acid catalyst like sulfuric acid or phosphoric acid, the reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). chemguide.co.ukyoutube.com
The E1 pathway involves a two-step process: the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base (like water or the conjugate base of the acid) to form the alkene. byjus.comlibretexts.org Given that this compound is a tertiary alcohol, it readily forms a relatively stable tertiary carbocation, making the E1 mechanism favorable. libretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
Conversely, the E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form the double bond. numberanalytics.combyjus.com Strong, bulky bases tend to favor E2 reactions. chemistrysteps.com For a tertiary substrate like this compound, E2 reactions are possible but can be hindered by the sterically crowded environment.
The competition between E1 and E2 is a central theme in the dehydration of this alcohol. While the tertiary nature of the substrate favors E1, the use of a strong, non-nucleophilic base could promote an E2 pathway.
Regioselectivity Control and Zaitsev vs. Hofmann Product Distribution
The dehydration of this compound can theoretically lead to different isomeric alkenes, making regioselectivity a crucial aspect to consider. The two primary competing pathways for elimination lead to the Zaitsev product (the more substituted, thermodynamically more stable alkene) and the Hofmann product (the less substituted, sterically less hindered alkene). chemistrysteps.comucalgary.ca
Zaitsev's Rule predicts that in elimination reactions, the major product will be the more substituted alkene. chemistrysteps.comucalgary.ca This is because more substituted alkenes are generally more stable due to hyperconjugation.
Hofmann's Rule , on the other hand, states that when a bulky base is used, the major product will be the less substituted alkene. chemistrysteps.com This is due to the steric hindrance the bulky base encounters when trying to abstract a proton from a more substituted carbon atom.
In the case of this compound, the initial carbocation formed can lead to the formation of different alkenes. However, due to the extensive branching, carbocation rearrangements are highly probable, leading to a complex mixture of products. stackexchange.com Analysis of the product distribution from the dehydration of a similar, highly branched alcohol revealed a mixture of alkenes, with the relative amounts influenced by both thermodynamic stability (favoring Zaitsev products) and steric factors affecting proton abstraction (favoring Hofmann products). stackexchange.com For instance, steric hindrance around a potential proton abstraction site can lead to a higher proportion of the Hofmann product than would be expected based on alkene stability alone. stackexchange.com
Table 1: Factors Influencing Zaitsev vs. Hofmann Product Distribution
| Factor | Favors Zaitsev Product | Favors Hofmann Product |
| Base | Small, strong base | Bulky, strong base chemistrysteps.com |
| Substrate | Less sterically hindered β-carbons | More sterically hindered β-carbons stackexchange.com |
| Thermodynamics | More stable, more substituted alkene chemistrysteps.com | Less stable, less substituted alkene |
Stereochemical Outcomes in Alkene Formation
The stereochemistry of the resulting alkenes is another important consideration. Alkenes can exist as stereoisomers, specifically E/Z isomers (also known as cis/trans isomers in simpler cases), due to restricted rotation around the double bond. numberanalytics.comlibretexts.org
In an E1 reaction, the carbocation intermediate is planar, and the subsequent removal of a proton can occur from either side of the adjacent carbon, potentially leading to a mixture of E and Z isomers. numberanalytics.com The ratio of these isomers is often determined by their relative thermodynamic stabilities, with the more stable trans (E) isomer generally being the major product. ucalgary.ca
For an E2 reaction, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. numberanalytics.com This specific geometric requirement can lead to a high degree of stereoselectivity in the alkene formed.
Given the complex carbocation rearrangements possible for this compound, predicting the precise stereochemical outcome of its dehydration is challenging. The formation of various rearranged carbocations can each lead to different alkenes with their own potential for E/Z isomerism. stackexchange.com
Carbocation Rearrangements in Highly Branched Systems
A hallmark of reactions involving carbocation intermediates, particularly in highly branched systems, is the propensity for rearrangements. libretexts.orglibretexts.org These rearrangements occur to form a more stable carbocation. libretexts.org The initial tertiary carbocation formed from this compound is already relatively stable. However, shifts of neighboring alkyl (methide) or hydride groups can lead to different, and potentially more stable, tertiary carbocations. stackexchange.comlibretexts.org
The dehydration of a structurally similar alcohol, 2,2,4-trimethyl-3-pentanol, has been shown to produce a complex mixture of alkenes resulting from multiple carbocation rearrangements, including both hydride and methide shifts. stackexchange.com The initial secondary carbocation rearranges to more stable tertiary carbocations, which then lead to a variety of alkene products. stackexchange.com This illustrates that even with an initially stable carbocation, the possibility of rearrangements to other, similarly stable carbocations must be considered, especially when it leads to a diversity of products. stackexchange.com
Nucleophilic Substitution Reactions (SN1/SN2) at the Tertiary Carbon Center
In addition to elimination, this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile. youtube.com The competition between unimolecular (SN1) and bimolecular (SN2) substitution mechanisms is central to understanding the reactivity of this alcohol.
The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.comyoutube.com Tertiary substrates, like this compound, strongly favor the SN1 pathway due to the stability of the resulting tertiary carbocation. pressbooks.pubmasterorganicchemistry.com
The SN2 reaction , in contrast, is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism is highly sensitive to steric hindrance. fastercapital.comnih.gov
Impact of Steric Hindrance on Reaction Rates and Mechanism Preferences
The extreme steric bulk surrounding the tertiary carbon in this compound has a profound impact on its substitution reactions. The bulky pentamethylpentyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, which is a requirement for the SN2 mechanism. youtube.com Consequently, the SN2 pathway is essentially completely hindered and does not occur to any significant extent. youtube.comnih.gov
Therefore, nucleophilic substitution reactions on this compound proceed almost exclusively through the SN1 mechanism . pressbooks.pubreddit.com The rate-determining step is the formation of the tertiary carbocation, which is not impeded by the steric bulk in the same way a backside attack would be. masterorganicchemistry.com
Table 2: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Reaction | SN2 Reaction |
| Mechanism | Two-step, carbocation intermediate masterorganicchemistry.com | One-step, concerted masterorganicchemistry.com |
| Substrate Preference | Tertiary > Secondary > Primary pressbooks.pub | Primary > Secondary > Tertiary pressbooks.pub |
| Effect of Steric Hindrance | Favored due to carbocation stability | Highly disfavored due to steric hindrance fastercapital.comnih.gov |
| Likelihood for this Compound | Highly likely | Extremely unlikely |
Formation of Alkyl Halides and other Derivatives
A common application of nucleophilic substitution on alcohols is the synthesis of alkyl halides. byjus.comlibretexts.org For a tertiary alcohol like this compound, this is typically achieved by treatment with a hydrogen halide (HX). masterorganicchemistry.comlibretexts.org
The reaction proceeds via an SN1 mechanism. The alcohol is first protonated by the acid to form a good leaving group (water). masterorganicchemistry.com This is followed by the departure of water to form the tertiary carbocation. Finally, the halide ion (X⁻) acts as a nucleophile and attacks the carbocation to form the alkyl halide. libretexts.org Due to the stability of the tertiary carbocation, these reactions can often proceed without the need for a catalyst, unlike with primary and secondary alcohols. byjus.com
The formation of other derivatives through SN1 reactions is also possible, provided a suitable nucleophile is present. However, the potential for competing elimination reactions (E1) must always be considered, as both pathways share the same carbocation intermediate. The reaction conditions, such as temperature and the nature of the nucleophile/base, will influence the ratio of substitution to elimination products. masterorganicchemistry.com
Oxidation and Reduction Pathways
The transformation of the hydroxyl group in this compound through oxidation and reduction reactions is severely restricted by its sterically encumbered nature.
Selective Oxidation of Tertiary Alcohols under Steric Control
The oxidation of tertiary alcohols is inherently challenging as it requires the cleavage of a carbon-carbon bond, unlike primary and secondary alcohols which have a hydrogen atom on the carbinol carbon that can be readily removed. For a sterically hindered tertiary alcohol such as this compound, this challenge is magnified. The bulky pentamethylpentyl framework effectively shields the central carbon and the hydroxyl group from the approach of most common oxidizing agents.
Consequently, forcing conditions that might typically achieve the oxidation of simpler tertiary alcohols often fail or lead to decomposition. Research into the selective oxidation of such hindered alcohols remains an area of specialized interest, often requiring the development of novel catalytic systems or reagents designed to overcome significant steric barriers.
Resistance to Common Reduction Methods
The direct reduction of an alcohol's hydroxyl group to a hydrogen atom (deoxygenation) is a synthetically valuable transformation. However, due to the poor leaving group ability of the hydroxide (B78521) ion, this process typically involves a two-step sequence: conversion of the hydroxyl into a better leaving group (e.g., a tosylate or a halide), followed by reduction. For this compound, both steps are problematic due to steric hindrance.
An alternative approach involves the reduction of ester derivatives. Sterically hindered esters, such as the acetate (B1210297) of this compound, can be reduced by methods like a metal-amine reduction using lithium in ethylamine (B1201723) to yield the corresponding alkane, 2,2,3,3,4-pentamethylpentane. electronicsandbooks.com This method effectively bypasses the direct reduction of the alcohol, providing a pathway for deoxygenation. electronicsandbooks.com However, the reduction of the ester itself can be challenging, with more common reducing agents like lithium borohydride (B1222165) proving ineffective against highly hindered esters. tandfonline.com Powerful reducing systems, such as a BuLi-DIBAL "ate complex," may be required to reduce sterically demanding esters to their corresponding alcohols. tandfonline.com
Etherification and Esterification Reactions of Sterically Hindered Hydroxyl Groups
The formation of ethers and esters from this compound is a significant challenge due to the steric congestion around the hydroxyl group, which impedes the approach of electrophiles.
Arylation of Tertiary Alcohols with Sterically Congested Arene Precursors
Traditional etherification methods often fail when applied to sterically hindered tertiary alcohols. However, significant progress has been made in the arylation of these challenging substrates. An efficient, transition-metal-free method has been developed for the synthesis of highly congested tertiary alkyl aryl ethers. acs.orgnih.gov This reaction employs ortho-substituted diaryliodonium salts to arylate a wide range of tertiary alcohols, including cyclic, acyclic, propargylic, and allylic variants. acs.orgorganic-chemistry.org
The methodology gives access to alkyl aryl ethers with unprecedented steric bulk, a feat not achievable with classical methods that often struggle with regioselectivity issues and require harsh conditions. organic-chemistry.org The use of sodium t-butoxide as a base in a non-coordinating solvent like pentane (B18724) has proven effective for these transformations. organic-chemistry.org
Table 1: Examples of Arylation of Sterically Hindered Alcohols
| Alcohol Substrate | Arylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl alcohol | Mesityl(phenyl)iodonium tetrafluoroborate | tert-Butyl mesityl ether | 91% | organic-chemistry.org |
| 1-Adamantanol | Mesityl(phenyl)iodonium tetrafluoroborate | 1-Adamantyl mesityl ether | 85% | organic-chemistry.org |
This innovative approach significantly expands the toolkit for creating sterically hindered ethers, which have potential applications in materials science and pharmaceuticals. organic-chemistry.org
Challenges in Intermolecular and Intramolecular Functionalization
The formation of esters from this compound via reactions like the Fischer esterification is exceptionally difficult. masterorganicchemistry.com The Fischer esterification involves the nucleophilic attack of the alcohol onto the protonated carbonyl group of a carboxylic acid. masterorganicchemistry.comyoutube.com The extreme steric bulk of this compound severely inhibits this approach, making the tetrahedral intermediate difficult to form. ukessays.com While the reaction is an equilibrium, the steric hindrance would drastically shift the equilibrium away from the desired ester product.
These challenges are not limited to intermolecular reactions. Intramolecular functionalization, such as the formation of a cyclic ether or ester from a derivative of this compound, would face similar, if not greater, steric hurdles. The rigidity and bulk of the pentamethylpentyl group would make attaining the required geometry for cyclization highly unfavorable. Overcoming these challenges requires the development of highly reactive reagents or catalytic systems specifically designed to operate in sterically demanding environments.
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computationally predicted spectroscopic data for the chemical compound this compound could be located. As a result, the following article cannot be generated according to the detailed outline and content requirements provided.
The requested analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and Vibrational Spectroscopy (Infrared and Raman) for intermolecular interactions, requires specific data points such as chemical shifts, coupling constants, and vibrational frequencies. These data are essential for a thorough and scientifically accurate discussion of the compound's conformational preferences, molecular dynamics, hydrogen bonding networks, and steric effects as outlined in the user's request.
Publicly accessible chemical databases such as PubChem, the NIST Chemistry WebBook, and the Spectral Database for Organic Compounds (SDBS), as well as broader scientific literature searches, did not yield any publications containing the necessary spectroscopic characterization of this compound.
Without this foundational data, it is not possible to generate the requested in-depth article with the specified data tables and detailed research findings. The following is a list of the chemical compounds that would have been included in the article's concluding table, as per the user's instructions.
Advanced Spectroscopic Characterization and Molecular Dynamics of 2,3,3,4,4 Pentamethylpentan 2 Ol and Its Analogs
Advanced Mass Spectrometry Techniques for Complex Molecular Assemblies
While specific studies on the complex molecular assemblies of 2,3,3,4,4-pentamethylpentan-2-ol using advanced mass spectrometry techniques are not extensively documented in publicly available research, the fragmentation behavior of this highly branched tertiary alcohol can be predicted based on established principles of mass spectrometry. libretexts.orgjove.com In mass spectrometry, alcohols, particularly highly branched ones, are known to undergo characteristic fragmentation pathways. libretexts.org
The primary fragmentation routes for alcohols in a mass spectrometer are alpha-cleavage and dehydration. libretexts.orgjove.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. For this compound, with its quaternary alpha-carbon, this cleavage would lead to the formation of stable tertiary carbocations.
Dehydration is another common fragmentation pathway where a molecule of water is eliminated, resulting in a peak at M-18 (where M is the molecular weight). jove.com Due to the high degree of branching and the tertiary nature of the alcohol in this compound, it is expected to exhibit a very weak or absent molecular ion peak, a common characteristic for such compounds due to their propensity to fragment readily. jove.comslideshare.net
The expected fragmentation patterns are crucial for the structural elucidation of this compound and its analogs. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be employed to further investigate the fragmentation pathways and gain more detailed structural information, although specific applications to this molecule's complex assemblies are not found in the reviewed literature.
Table 1: Predicted Major Mass Spectral Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |
| [C9H19]+ | tert-Butyl-pentamethyl-ethyl cation | 127 | Alpha-cleavage |
| [C6H13]+ | tert-Butyl cation | 57 | Alpha-cleavage |
| [C10H20]+• | 2,3,3,4,4-Pentamethylpent-1-ene radical cation | 140 | Dehydration (M-18) |
This table is predictive and based on general fragmentation patterns of tertiary alcohols.
Chiroptical Spectroscopy (if applicable to chiral derivatives/analogs)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for the stereochemical analysis of chiral molecules. mdpi.comnih.gov These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.
This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy is not applicable to the molecule itself.
For chiroptical analysis to be relevant, chiral derivatives or analogs of this compound would need to be synthesized. nih.govresearchgate.net The introduction of a chiral center, for instance, by replacing one of the methyl groups with a different substituent or through the formation of a chiral complex, would be necessary. As of the current available literature, there are no specific reports on the synthesis or chiroptical spectroscopic studies of chiral derivatives of this compound. Should such chiral analogs be developed, chiroptical spectroscopy would be an indispensable technique for characterizing their stereochemical properties. mdpi.comresearchgate.net
Theoretical and Computational Studies of Molecular Structure and Reactivity of 2,3,3,4,4 Pentamethylpentan 2 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules. libretexts.org These approaches solve approximations of the Schrödinger equation to determine molecular properties from first principles. For a molecule as sterically congested as 2,3,3,4,4-pentamethylpentan-2-ol, these calculations are crucial for quantifying the severe intramolecular repulsive forces and identifying stable three-dimensional arrangements. DFT methods are often employed for their balance of computational cost and accuracy in predicting geometries and energies for complex organic molecules. nih.govacs.org
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds, and their relative energies. upenn.edu For this compound, the most significant rotations occur around the C2-C3 and C3-C4 bonds. A systematic computational study would involve rotating these bonds and calculating the potential energy at each increment to map out the potential energy surface.
The primary goal is to identify the structures that correspond to energy minima, representing the most stable, populated conformations. Due to the presence of a tert-butyl group on C4 and a gem-dimethyl group on C3, rotation is highly restricted. The lowest energy conformers are expected to be staggered arrangements that place the bulkiest groups as far apart as possible, analogous to an 'anti' conformation. libretexts.org However, the sheer size of the interacting groups—a tert-butyl group, a gem-dimethyl group, and the dimethylcarbinol group—means that even in the most stable conformation, significant van der Waals repulsion will persist.
Conversely, eclipsed conformations, where these bulky groups are rotationally aligned, would represent energy maxima and be highly unstable. Computational energy minimization would precisely determine the bond angles and dihedral angles of the lowest-energy structures.
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. A characteristic reaction of tertiary alcohols is acid-catalyzed dehydration. byjus.com For this compound, this reaction would proceed via an E1 mechanism due to the stability of the resulting tertiary carbocation. rsc.org
The computational modeling of this reaction would involve the following steps:
Protonation of the Alcohol: The hydroxyl group is protonated by an acid catalyst to form an alkyloxonium ion, a much better leaving group.
Transition State for Water Loss: The key transition state (TS1) would be for the heterolytic cleavage of the C2-O bond, leading to the formation of a planar tertiary carbocation and a water molecule. DFT calculations can locate this transition state and determine its geometry and activation energy.
Carbocation Intermediate: The structure and stability of the 2,3,3,4,4-pentamethylpentan-2-yl cation intermediate would be calculated.
Transition State for Deprotonation: A second transition state (TS2) would be modeled for the removal of a proton from an adjacent carbon (C1 or C3) by a weak base (like water) to form the final alkene product.
DFT studies on the dehydration of other, simpler alcohols have shown that such calculations can accurately predict activation energies and reaction favorability. osti.govnih.gov
Steric strain arises when non-bonded atoms or groups are forced into close proximity, causing repulsion between their electron clouds. ucdavis.edu This molecule is a model system for extreme steric strain. The strain energy can be quantified using computational methods by comparing the molecule's calculated energy to a hypothetical, strain-free reference molecule.
The major sources of steric repulsion in this compound are gauche-type interactions, which occur when bulky groups on adjacent carbons have a dihedral angle of approximately 60°. osti.gov The analysis would focus on the interactions around the C2-C3 and C3-C4 bonds.
Table 1: Key Repulsive Interactions in this compound
| Interacting Groups (across C-C bond) | Type of Strain | Description |
|---|---|---|
| (C4-tert-butyl) vs. (C3-gem-dimethyl) | Steric (Gauche-type) | Severe repulsion between the large tert-butyl group and the two methyl groups on the adjacent carbon. |
| (C3-gem-dimethyl) vs. (C2-dimethylcarbinol) | Steric (Gauche-type) | Significant repulsion between the methyl groups on C3 and the methyl/hydroxyl groups on C2. |
While the torsional strain for a C-H/C-H eclipse is about 4.0 kJ/mol and a C-H/C-CH₃ eclipse is about 6.0 kJ/mol, the eclipsing interactions between the bulky groups in this molecule would be orders of magnitude higher, effectively preventing these conformations from being significantly populated. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov This technique is ideal for studying the dynamic properties of this compound, such as its interactions with solvents and its own internal motions.
To study solvent effects, the alcohol molecule is placed in a simulated box filled with solvent molecules (e.g., water or a non-polar solvent), and their interactions are calculated over nanoseconds. A key area of investigation is hydrogen bonding. The hydroxyl group of an alcohol can act as both a hydrogen bond donor (with its H atom) and an acceptor (with its O atom). libretexts.org
In this compound, the hydroxyl group is exceptionally shielded by the five surrounding methyl groups on C2 and C3. MD simulations would reveal:
Reduced H-Bonding Accessibility: The probability of a solvent molecule approaching the -OH group to form a hydrogen bond would be significantly lower compared to less hindered alcohols like methanol (B129727) or even tert-butanol. nih.gov
Hydrogen Bond Lifetime: While forming a hydrogen bond might be difficult, once formed, it could have a longer lifetime because the steric bulk would protect it from being easily disrupted by other solvent molecules. Studies on simpler alcohols have shown that hydrogen bond exchange dynamics occur on a picosecond timescale. youtube.com
Table 2: Expected MD Simulation Results for Hydrogen Bonding
| Property | Expected Finding for this compound | Rationale |
|---|---|---|
| Radial Distribution Function g(r) of solvent around -OH | Low peak intensity for the first solvation shell. | Steric hindrance prevents close and frequent approach of solvent molecules. |
| Average Number of Hydrogen Bonds | Significantly less than 1. | The -OH group is sterically inaccessible for forming sustained hydrogen bonds. |
| Hydrogen Bond Lifetime | Potentially longer than for unhindered alcohols. | Once a bond is formed, it is sterically protected from disruption. |
While quantum calculations identify static energy minima and maxima, MD simulations show how the molecule dynamically explores these states at a given temperature. An MD trajectory would show the molecule vibrating and spending most of its time near the lowest-energy conformational states.
The simulation would visualize the rotations around the C2-C3 and C3-C4 bonds. Due to the high energy barriers caused by steric hindrance, transitions between different staggered conformers (conformational interconversions) would be infrequent events compared to the rapid bond vibrations. The frequency of these events is directly related to the height of the rotational energy barriers, providing a dynamic confirmation of the static picture derived from quantum chemical calculations.
Force Field Development and Validation for Highly Branched Systems
The accurate simulation of highly branched molecules like this compound using molecular dynamics (MD) is contingent on the quality of the underlying empirical force field. ethz.ch The development and validation of force fields for such sterically hindered systems present unique challenges due to the complex intramolecular interactions and the potential for significant conformational constraints.
Force fields are comprised of a set of functions and parameters that describe the potential energy of a system of atoms. ethz.ch For highly branched alkanols, the parameterization of torsional angles and non-bonded interactions, particularly van der Waals forces, is critical for accurately reproducing their structural and dynamic properties. Commonly used force fields for organic molecules and biomolecules include AMBER, CHARMM, GROMOS, and OPLS. github.io The OPLS (Optimized Potentials for Liquid Simulations) family of force fields, for instance, has been developed and validated for a range of organic liquids, including alcohols, by fitting to experimental data such as densities and enthalpies of vaporization. github.ioosti.gov
The process of developing a force field for a novel or highly substituted molecule like this compound often involves a multi-step procedure. This typically starts with the determination of atomic partial charges using quantum mechanical (QM) calculations. ethz.ch Subsequently, parameters for bonds, angles, and dihedrals are either transferred from existing force fields for similar chemical moieties or derived from new QM calculations. nih.gov For complex molecules, a "plug-and-play" or fragmentation strategy can be employed, where the molecule is broken down into smaller, more manageable fragments for parameterization. nih.gov
Validation of a newly developed or adapted force field is a crucial step to ensure its reliability. nih.gov This involves comparing the results of MD simulations using the force field against experimental data or high-level QM calculations. nih.govnih.gov For highly branched alcohols, key validation metrics would include the reproduction of bulk properties like density and viscosity, as well as microscopic properties such as radial distribution functions and the conformational landscape. rsc.org A comprehensive validation might involve comparing simulation results for properties like protein structure and flexibility, solvation layer, and hydrogen bonding against experimental data. nih.gov For instance, a study validating force fields for alcohol dehydrogenase in deep eutectic solvents compared simulation results for viscosity and water activity with experimental measurements. nih.gov
Recent advancements have seen the use of machine learning and gradient-descent based optimization to automate and improve the accuracy of force field parameterization. ethz.ch These methods can help to overcome the time-consuming nature of traditional parameterization and reduce inaccuracies introduced by the choice of atom types and combination rules. ethz.ch
Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, aiding in their identification and structural elucidation.
NMR Chemical Shifts:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The chemical shift (δ) is a key parameter in NMR, providing information about the electronic environment of each nucleus. libretexts.org Predicting NMR chemical shifts computationally has become an increasingly valuable tool for assigning experimental spectra, especially for complex molecules with overlapping signals or for distinguishing between stereoisomers. github.ioresearchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts typically involves a multi-step workflow:
Conformational Search: Identifying the low-energy conformers of the molecule. github.io
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP. github.io
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using a higher level of theory or a functional specifically parameterized for NMR predictions, such as WP04. github.io
Boltzmann Averaging and Referencing: The shielding constants are then Boltzmann-averaged over the different conformers and converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org
The accuracy of predicted chemical shifts can be influenced by several factors, including the choice of DFT functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). github.ioresearchgate.net For complex molecules, achieving a target accuracy of ~0.1 ppm for ¹H and ~1 ppm for ¹³C can be challenging with standard methods. researchgate.net
Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts
| Proton/Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (OH) | ~0.5 - 5.0 (variable) | Not Available |
| ¹H (CH₃ at C2) | Not Available | Not Available |
| ¹H (CH₃ at C3) | Not Available | Not Available |
| ¹H (CH₃ at C4) | Not Available | Not Available |
| ¹³C (C2) | Not Available | Not Available |
| ¹³C (C3) | Not Available | Not Available |
| ¹³C (C4) | Not Available | Not Available |
| ¹³C (CH₃ at C2) | Not Available | Not Available |
| ¹³C (CH₃ at C3) | Not Available | Not Available |
| ¹³C (CH₃ at C4) | Not Available | Not Available |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. pdx.edu
IR Frequencies:
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. This can be invaluable for assigning experimental IR bands to specific molecular motions. dtic.mil
The calculation of IR spectra is typically performed using harmonic frequency analysis at a given level of theory (e.g., DFT). dtic.mil The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects. dtic.mil Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
For alcohols, the O-H stretching vibration is a particularly sensitive probe of the molecular environment. goettingen-research-online.de Its frequency is strongly influenced by hydrogen bonding. researchgate.net In highly sterically hindered alcohols like this compound, intermolecular hydrogen bonding is expected to be significantly reduced, leading to a sharper O-H stretching band at a higher frequency compared to less branched alcohols. researchgate.net Computational studies can model these effects and predict the shift in the O-H stretching frequency. goettingen-research-online.de
Interactive Data Table: Predicted vs. Experimental IR Frequencies
Similar to the NMR data, a comprehensive computational study would generate a table comparing predicted and experimental IR frequencies. The following is an illustrative example.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | Not Available | Not Available |
| C-H Stretch (sp³) | Not Available | Not Available |
| C-O Stretch | Not Available | Not Available |
| C-C Stretch | Not Available | Not Available |
| O-H Bend | Not Available | Not Available |
| CH₃ Bend | Not Available | Not Available |
Stereochemical and Conformational Analysis of Highly Branched Alcohol Systems
Impact of Steric Hindrance on Molecular Conformations and Rotational Barriers
The spatial arrangement of atoms and groups within a molecule, known as its conformation, is a critical determinant of its energy and reactivity. In highly branched alcohols, the sheer bulk of substituent groups creates significant steric hindrance, which restricts the free rotation around single bonds and favors specific, lower-energy conformations. This phenomenon is a key aspect of torsional strain, also known as Pitzer strain. msu.edupsu.edu
The rotation around a chemical bond is not entirely free but is instead associated with an energy cost, referred to as the rotational barrier. This barrier represents the energy required to move from a stable, staggered conformation to a less stable, eclipsed conformation. psu.eduyoutube.com In molecules with substantial steric bulk, these rotational barriers can be significantly high. The increased size of substituent groups leads to greater van der Waals repulsion in the eclipsed state, thus elevating the energy of the rotational barrier. msu.edu For instance, the rotational barrier in ethane (B1197151) is approximately 3 kcal/mol, a value attributed to the eclipsing of hydrogen atoms. As the size of the substituents increases, so does the barrier to rotation. msu.edu
Computational methods, such as molecular mechanics and density functional theory (DFT), are invaluable tools for investigating the conformational landscapes and rotational barriers of sterically hindered molecules. rsc.orgresearchgate.net These studies can predict the most stable conformations and the energy penalties associated with deviations from these low-energy states. For example, in a study of various alkoxyalcohols, it was found that conformations with a trans-methoxy arrangement were the most stable. rsc.org The presence of bulky groups can also influence the formation of intramolecular hydrogen bonds, which further stabilizes certain conformations. rsc.orgresearchgate.net
The table below illustrates the general trend of increasing rotational barriers with increasing steric hindrance.
| Compound | Rotational Barrier (kcal/mol) |
| Ethane (CH₃-CH₃) | ~3.0 |
| Propane (CH₃-CH₂CH₃) | ~3.5 |
| Isobutane ((CH₃)₂CH-CH₃) | ~4.0 |
| Neopentane ((CH₃)₃C-CH₃) | >4.5 |
Note: These are approximate values and can vary based on the method of calculation and the specific bond being considered.
Absence of Chirality in 2,3,3,4,4-Pentamethylpentan-2-ol and Implications for Molecular Design
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. quora.com A common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups. youtube.com
An examination of the structure of this compound reveals the absence of any such stereocenters. nih.govchemsrc.com The central carbon atom (C2) is bonded to a hydroxyl group, a methyl group, and two identical tert-butyl groups (C(CH₃)₃). nih.gov Due to the presence of these two identical groups, the molecule possesses a plane of symmetry and is therefore achiral.
The achiral nature of this compound has significant implications for molecular design and its potential applications. Since it does not exist as a pair of enantiomers, there is no need for chiral resolution or asymmetric synthesis to obtain a single stereoisomer. This simplifies its synthesis and purification, making it a more accessible building block in chemical synthesis. However, its achirality also means that it cannot be used in applications where specific chiral recognition is required, such as in chiral catalysis or as a chiral auxiliary.
Stereoselective Synthesis of Chiral Analogs of this compound
While this compound itself is achiral, the synthesis of its chiral analogs, where one of the tert-butyl groups is replaced by a different bulky substituent, presents a significant challenge in synthetic organic chemistry. The construction of chiral tertiary alcohols is a demanding task due to the steric hindrance around the reactive center, which can impede the approach of reagents and lower the enantioselectivity of the reaction. researchgate.netacs.org
Strategies for Asymmetric Induction in Tertiary Alcohol Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. msu.eduyoutube.com Several strategies have been developed to achieve high levels of asymmetric induction in the synthesis of chiral tertiary alcohols. researchgate.net
One of the most common approaches is the catalytic asymmetric addition of carbon nucleophiles to ketones . researchgate.net This method involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral ketone. Various catalytic systems, including those based on nickel, copper, and other transition metals, have been successfully employed. researchgate.netrsc.orgnih.gov
Another powerful strategy is the acs.orgchinesechemsoc.org-Meisenheimer rearrangement , which has been developed into a general method for constructing chiral tertiary alcohols. acs.org This rearrangement proceeds in a stereospecific manner, allowing for high enantioselectivity. nih.gov
Other notable methods include:
Enantioselective cyanosilylation of ketones : This method provides access to chiral tertiary cyanohydrins, which are valuable precursors to other chiral synthons. chinesechemsoc.org
Kinetic resolution of racemic tertiary alcohols : This approach involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.orgnih.govadvanceseng.com Lipases and chiral organotin catalysts have been shown to be effective for this purpose. acs.orgnih.gov
Stereospecific cyclization reactions : In some cases, chiral tertiary alcohols can be synthesized through stereoselective or stereospecific cyclization reactions of appropriately substituted precursors. mdpi.comresearchgate.netnih.gov
The following table summarizes some of the key strategies for the asymmetric synthesis of chiral tertiary alcohols.
| Strategy | Description | Key Features |
| Catalytic Asymmetric Addition | Addition of a carbon nucleophile to a ketone in the presence of a chiral catalyst. researchgate.netnih.gov | Broad substrate scope, potential for high enantioselectivity. researchgate.net |
| acs.orgchinesechemsoc.org-Meisenheimer Rearrangement | A sigmatropic rearrangement that can be rendered asymmetric through the use of chiral catalysts. acs.orgnih.gov | Stereospecific, effective for creating sterically congested stereocenters. nih.gov |
| Enantioselective Cyanosilylation | Addition of a cyanide group to a ketone using a chiral catalyst. chinesechemsoc.org | Produces versatile chiral cyanohydrin intermediates. chinesechemsoc.org |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. acs.orgnih.govadvanceseng.com | Can provide access to both enantiomers of the alcohol. advanceseng.com |
Enantiomeric Excess Determination and Chiral Resolution Techniques
Once a chiral tertiary alcohol has been synthesized, it is crucial to determine its enantiomeric purity, which is typically expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. acs.orgacs.org This can be achieved by using a chiral solvating agent or a chiral derivatizing agent . researchgate.net Chiral solvating agents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. Chiral derivatizing agents, such as Mosher's acid, react with the alcohol to form diastereomeric esters, which can also be distinguished by NMR. researchgate.net
Chiral chromatography , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases, is another widely used method for separating and quantifying enantiomers.
Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess. nih.govresearchgate.net These methods rely on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities. nih.gov
Should a synthesis not produce an enantiomerically pure product, chiral resolution techniques can be employed to separate the enantiomers. rsc.org This can be achieved through:
Classical resolution : This involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Enzymatic resolution : As mentioned in the context of kinetic resolution, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. mdpi.com
Chromatographic resolution : Preparative chiral chromatography can be used to separate larger quantities of enantiomers.
Advanced Applications in Chemical Synthesis and Catalysis
2,3,3,4,4-Pentamethylpentan-2-ol as a Model Compound for Steric Effects Research
The imposing steric bulk of this compound makes it a subject of interest in fundamental studies of steric hindrance. Its structure, featuring a quaternary carbon bearing the hydroxyl group and surrounded by other bulky alkyl groups, provides a platform for investigating the limits of chemical reactivity and the influence of non-bonded interactions on reaction rates and equilibria. Research in this area often seeks to quantify the energetic cost of accommodating such large groups in transition states or molecular complexes. While specific studies focusing solely on this compound as a model compound are not extensively documented in readily available literature, its structural analogues serve as benchmarks for understanding severe steric congestion. The principles derived from studying related bulky alcohols can be extrapolated to predict the behavior of this particular compound in various chemical environments.
Utilization as a Bulky Ligand or Auxiliary in Asymmetric Synthesis
The concept of using sterically demanding chiral molecules as auxiliaries or ligands to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. A bulky group can effectively shield one face of a reactive center, directing an incoming reagent to the opposite, less hindered face.
While the direct application of this compound as a chiral auxiliary is not possible due to its achiral nature, its core structure is a valuable starting point for the design of new, highly hindered ligands. Derivatization of this alcohol or its synthetic precursors could lead to novel chiral ligands with exceptionally large steric profiles. For instance, the introduction of a stereocenter and a coordinating group could yield a ligand that imposes a unique and highly selective steric environment in a metal-catalyzed reaction. However, published examples of such applications specifically employing the 2,3,3,4,4-pentamethylpentan-2-yl framework are scarce.
Role as a Specialized Solvent or Reaction Medium Component
The physical and chemical properties of a solvent can profoundly influence reaction outcomes. Highly hindered alcohols like this compound are not typically used as bulk solvents due to their high viscosity and limited solvating power for many substrates. However, their potential as specialized reaction media or co-solvents in specific contexts is an area of academic interest.
Modulation of Reaction Kinetics and Selectivity through Hydrogen Bonding
The hydroxyl group of this compound can participate in hydrogen bonding, both as a donor and an acceptor. In a reaction mixture, it could, in principle, interact with reactants, intermediates, or transition states. The extreme steric hindrance surrounding the hydroxyl group would make these interactions highly directional and specific. This could potentially be exploited to stabilize a particular conformation of a reactant or to selectively solvate a specific intermediate, thereby altering the kinetics and selectivity of a reaction. For example, in a reaction proceeding through a charged intermediate, the sterically shielded hydroxyl group might offer a unique solvation environment compared to less hindered alcohols.
Influence on Reaction Pathways in Sterically Demanding Processes
In reactions that are sensitive to steric crowding, the use of a bulky solvent or additive can favor pathways that minimize steric interactions. While there is a lack of specific studies detailing the use of this compound for this purpose, it is conceivable that its presence could disfavor intermolecular reactions and promote intramolecular processes or favor the formation of the least sterically demanding product isomer.
Precursor for Highly Substituted Alkenes via Controlled Elimination
One of the most direct and studied applications of highly hindered tertiary alcohols is their use as precursors for the synthesis of sterically congested alkenes through elimination reactions. The dehydration of this compound is expected to yield highly substituted pentenes, which are valuable intermediates in organic synthesis.
The controlled elimination of water from this alcohol can, in principle, lead to the formation of different isomeric alkenes, depending on the reaction conditions and the potential for carbocation rearrangements. The expected primary product would be 2,3,4,4-tetramethylpent-2-ene , formed via the removal of a proton from the adjacent tertiary carbon. However, rearrangements of the intermediate carbocation could potentially lead to other isomeric alkenes. The choice of dehydrating agent (e.g., strong acid, iodine, or specific solid catalysts) and reaction temperature are critical in controlling the product distribution.
| Precursor Alcohol | Primary Alkene Product | Other Potential Products |
| This compound | 2,3,4,4-Tetramethylpent-2-ene | Isomeric pentenes via rearrangement |
This table represents expected products based on general principles of elimination reactions of tertiary alcohols. Specific experimental data for this compound is limited in publicly accessible sources.
Application as a Building Block in the Synthesis of Complex Organic Molecules
The incorporation of the bulky 2,3,3,4,4-pentamethylpentan-2-yl group into a larger molecule can be a strategy to introduce significant steric bulk at a specific position. This can be desirable for various reasons, such as influencing the conformational preference of the molecule, protecting a nearby functional group, or enhancing the stability of the molecule by preventing dimerization or decomposition pathways.
The alcohol can be converted into a corresponding halide or other derivative to facilitate its use as an alkylating agent. Alternatively, the alkene derived from its dehydration can undergo further functionalization. While the potential for its use as a building block is clear from a conceptual standpoint, specific examples of its incorporation into complex natural products or pharmaceutically active compounds are not widely reported, likely due to the synthetic challenges associated with handling such a sterically demanding fragment.
Q & A
Basic Research Questions
Q. How can the tertiary alcohol classification of 2,3,3,4,4-Pentamethylpentan-2-ol be experimentally confirmed?
- Methodology : Perform a Lucas test, which differentiates primary, secondary, and tertiary alcohols based on reaction rates with HCl/ZnCl₂. Tertiary alcohols react immediately, forming a turbid solution due to rapid carbocation formation. Confirm via NMR: the hydroxyl-bearing carbon (C2) should show no adjacent protons, characteristic of tertiary alcohols .
Q. What spectroscopic techniques are optimal for structural elucidation of this compound?
- Approach :
- ¹³C NMR : Identify branching patterns via chemical shifts of methyl groups (δ 20–30 ppm) and the tertiary alcohol carbon (δ 70–75 ppm).
- Mass Spectrometry (MS) : Look for fragmentation patterns, such as loss of hydroxyl group (M-17) and methyl radical cleavages.
- IR Spectroscopy : Confirm the O-H stretch (broad peak ~3200–3600 cm⁻¹) and absence of sp² hybridization signals .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Store in a cool, ventilated area away from oxidizers.
- Follow CAMEO Chemicals’ recommendations for alcohol handling, including spill containment with inert absorbents .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to reduce byproducts?
- Experimental Design :
- Grignard Reaction : React 3,3,4,4-tetramethylpentan-2-one with methylmagnesium bromide. Optimize stoichiometry (excess Grignard reagent) and solvent (dry THF) to minimize dialkylation.
- Catalysis : Test Lewis acids (e.g., CeCl₃) to enhance regioselectivity. Monitor reaction progress via GC-MS .
Q. How do steric effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Analysis :
- Compare reaction rates with primary/secondary alcohols under SN2 conditions (e.g., NaI/acetone). Tertiary alcohols typically show negligible reactivity due to steric hindrance.
- Computational modeling (DFT) can quantify steric bulk using parameters like %Buried Volume .
Q. What contradictions exist between experimental and computational data for this compound’s thermochemical properties?
- Resolution Strategy :
- Heat of Combustion : Compare experimental bomb calorimetry results with Gaussian-calculated values. Discrepancies may arise from approximations in solvation models.
- Boiling Point : Use Antoine equation parameters from NIST Chemistry WebBook to validate predicted vapor pressure curves .
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
- Research Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
